Product packaging for Carboxy-PEG5-sulfonic acid(Cat. No.:CAS No. 1817735-38-8)

Carboxy-PEG5-sulfonic acid

Cat. No.: B606482
CAS No.: 1817735-38-8
M. Wt: 374.41 g/mol
InChI Key: BNXDKCHNWPCUMT-UHFFFAOYSA-N
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Description

Carboxy-PEG5-sulfonic acid is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O10S B606482 Carboxy-PEG5-sulfonic acid CAS No. 1817735-38-8

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O10S/c14-13(15)1-2-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24(16,17)18/h1-12H2,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXDKCHNWPCUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167331
Record name Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-38-8
Record name Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Polyethylene Glycol Based Linkers in Contemporary Research

Polyethylene (B3416737) glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their inherent properties, such as water solubility, biocompatibility, flexibility, and low immunogenicity, make them invaluable tools in a variety of scientific fields, including drug delivery, bioconjugation, and materials science. chempep.com The use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce immune responses. chempep.com

The evolution of PEG linkers has led to a diverse family of structures, from short, single-unit (monodisperse) oligomers to long polymeric chains. chempep.combroadpharm.com These can be linear or branched and can be functionalized with a wide array of reactive groups at their ends, such as amines, carboxylic acids, NHS esters, and alkynes, allowing for specific chemical reactions. precisepeg.comaxispharm.com This versatility enables researchers to connect various molecular entities, including biomolecules and drugs, thereby enhancing the properties of the resulting conjugates. chempep.com

Significance of Multifunctionalized Pegs in Interdisciplinary Science

The demand for more sophisticated molecular architectures has driven the development of multifunctionalized PEGs. Unlike their linear, bifunctional counterparts, which have reactive groups at the chain ends, multifunctional PEGs possess reactive groups along the polymer backbone or in branched structures. fraunhofer.de This allows for a higher density of functionalization and the ability to attach multiple different molecules to a single PEG scaffold. polymerfactory.com

This multi-valency is particularly advantageous in fields like drug delivery, where a single construct might need to carry a targeting ligand, a therapeutic agent, and an imaging molecule simultaneously. polymerfactory.com Furthermore, multifunctional PEGs are instrumental in the creation of hydrogels with tunable properties for applications in tissue engineering and as matrices for controlled drug release systems. fraunhofer.de The ability to precisely control the placement and number of functional groups makes these polymers powerful tools in creating complex, purpose-built nanomaterials. The interdisciplinary nature of this field is evident, with applications spanning from medical technology and pharmaceuticals to cosmetics and chemical engineering. fraunhofer.deresearchgate.netcolab.ws

Overview of Carboxy Peg5 Sulfonic Acid S Emerging Academic Importance

Established Synthetic Pathways for Carboxy-PEG-Sulfonic Acid Derivatives

The synthesis of this compound is a nuanced process that requires precise control over reactive functional groups to ensure the desired bifunctional structure.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. This involves fine-tuning various parameters at each step of the multi-step synthesis. Key factors include the choice of solvents, reaction temperature, catalysts, and reaction time. For instance, in the oxidation of the terminal alcohol to a carboxylic acid, the choice of oxidant and control of the reaction temperature are critical to prevent side reactions and ensure a high conversion rate. nih.govyoutube.com Similarly, during the sulfonation step, the concentration of reagents and reaction time must be carefully controlled to achieve optimal substitution without degradation of the PEG backbone. researchgate.netconicet.gov.ar

Purification at intermediate stages and of the final product is also essential. Techniques such as ion-exchange chromatography are often employed to separate the desired bifunctional product from starting materials and homobifunctional impurities. google.com

Table 1: Key Parameters for Optimization of Synthesis

Parameter Influence on Reaction Optimization Strategy
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to side products or degradation. Conduct reactions at the lowest temperature that allows for a reasonable reaction rate. Stepwise temperature ramping can also be effective. conicet.gov.ar
Solvent Influences reagent solubility and reactivity. The polarity of the solvent can stabilize transition states or intermediates. Select a solvent that fully dissolves all reactants but does not participate in side reactions. Aprotic polar solvents like DMF or DMSO are common. nih.gov
Catalyst Can significantly increase the reaction rate and improve selectivity. Screen various catalysts and optimize loading. For example, in esterifications, different acid catalysts can be tested. mdpi.com
Reaction Time Insufficient time leads to incomplete conversion, while excessive time can promote side reactions and product degradation. Monitor reaction progress using techniques like TLC or HPLC to determine the optimal endpoint. conicet.gov.ar
pH Crucial for reactions involving acid or base-sensitive groups. Use buffers or controlled addition of acid/base to maintain the optimal pH range throughout the reaction.

Functionalization Strategies Leveraging Carboxylic Acid and Sulfonic Acid Moieties

The dual functionality of this compound allows for a wide range of subsequent chemical modifications, making it a valuable linker in bioconjugation and materials science. chempep.commyskinrecipes.com

Amide Coupling and Esterification Reactions via the Carboxylic Acid Group

The terminal carboxylic acid is a versatile handle for conjugation, most commonly with primary amine groups to form stable amide bonds. broadpharm.com This reaction typically requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemistrysteps.com

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com Often, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are included to increase efficiency and suppress side reactions. nih.gov Other modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used for their high efficiency. broadpharm.combroadpharm.comnih.gov

Similarly, the carboxylic acid can undergo esterification with alcohols, typically under acidic conditions (Fischer esterification) or by using coupling agents. google.comresearchgate.net

Table 2: Common Reagents for Carboxylic Acid Functionalization

Reaction Type Reagent Class Specific Examples Application
Amide Coupling Carbodiimides EDC, DCC Forms a reactive O-acylisourea intermediate to facilitate amide bond formation. chemistrysteps.com
Aminium/Uronium Salts HATU, HBTU Highly efficient reagents for forming peptide bonds, often used in solid-phase synthesis. nih.gov
Additives HOBt, NHS Suppress racemization and improve yields when used with carbodiimides. nih.gov
Esterification Acid Catalysts Sulfuric Acid, p-Toluenesulfonic acid Protonates the carbonyl oxygen, activating the carboxylic acid for attack by an alcohol. google.com

Sulfonic Acid-Mediated Derivatizations and Salt Formation

The sulfonic acid moiety provides a distinct set of chemical handles for derivatization. As a strong acid, it readily forms salts with bases. This property can be used to improve the aqueous solubility of conjugates. precisepeg.com

Beyond salt formation, the sulfonic acid group can be converted into other functional groups. vulcanchem.combroadpharm.comcenmed.com

Sulfonate Esters: Reaction with alcohols can form sulfonate esters, although this is less common than the esterification of carboxylic acids.

Sulfonyl Halides: The sulfonic acid can be converted to a more reactive sulfonyl halide (e.g., sulfonyl chloride or fluoride) using reagents like thionyl chloride or thionyl fluoride. nih.gov These sulfonyl halides are highly reactive intermediates that can readily react with nucleophiles like amines to form sulfonamides.

Replacement Reactions: The sulfonic acid group can sometimes be replaced by other functional groups under specific reaction conditions. precisepeg.com

Orthogonal Protection and Deprotection Strategies for Selective Functionalization

To selectively modify one end of the this compound molecule without affecting the other, orthogonal protection strategies are essential. chempep.com This involves using two different protecting groups for the carboxylic acid and sulfonic acid functionalities (or their precursors) that can be removed under distinct, non-interfering conditions. researchgate.netcore.ac.ukunits.it

For example, the carboxylic acid could be protected as a tert-butyl ester, which is stable to many reaction conditions but can be selectively removed using a strong acid like trifluoroacetic acid (TFA). The sulfonic acid functionality might be introduced late in the synthesis, or a precursor could be protected with a group that is stable to the acidic deprotection of the tert-butyl ester but can be removed under different conditions (e.g., hydrogenation).

This strategy allows for a stepwise conjugation approach. First, one functional group is deprotected and reacted with a molecule of interest. Then, the second protecting group is removed, allowing for the conjugation of a different molecule to the other end of the PEG linker. core.ac.uknih.gov

Table 3: Illustrative Orthogonal Protection Scheme

Functional Group Protecting Group Protection Method Deprotection Condition
Carboxylic Acid tert-Butyl (tBu) ester Reaction with isobutylene (B52900) or tert-butanol Mild acid (e.g., Trifluoroacetic Acid, TFA)
Amine (Sulfonic Acid Precursor) Carbobenzyloxy (Cbz) Reaction with benzyl (B1604629) chloroformate Catalytic Hydrogenation (e.g., H₂, Pd/C)

This ability to perform selective, sequential modifications makes bifunctional linkers like this compound powerful tools in the construction of complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates. medchemexpress.comsmallmolecules.com

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for their various applications, particularly in the pharmaceutical and biomedical fields. The inherent properties of these molecules, such as high water solubility and the presence of both carboxylic and sulfonic acid groups, necessitate the use of specific and often multi-step purification strategies. axispharm.comprecisepeg.com Common techniques employed include chromatography, precipitation, and extraction.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and analysis of PEG derivatives. Various HPLC methods can be adapted for this compound and its derivatives, depending on the specific properties of the compound and the impurities present.

Reverse-Phase HPLC (RP-HPLC): This is a widely used method for separating compounds based on their hydrophobicity. For PEG derivatives, C8 or C18 columns are often employed. thermofisher.comnemi.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with additives to control pH and improve peak shape. nemi.gov For charged molecules like this compound, ion-pairing agents can be added to the mobile phase to enhance retention and separation. researchgate.net

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is particularly useful for removing low-molecular-weight impurities or for analyzing the molecular weight distribution of PEGylated products. tandfonline.com

Ion-Exchange Chromatography (IEX): Given the presence of the negatively charged sulfonic acid and carboxyl groups, anion-exchange chromatography is a powerful tool for purification. google.comgoogle.com In this technique, the PEG derivative binds to a positively charged stationary phase and is then eluted by increasing the salt concentration or changing the pH of the mobile phase. This method is highly effective for separating the target compound from neutral or positively charged impurities.

Following synthesis, crude reaction mixtures containing this compound or its derivatives often require initial purification steps to remove excess reagents and byproducts.

Precipitation: Precipitation is a common method for the initial isolation of PEG derivatives. After synthesis, the desired product can often be precipitated by adding a non-solvent, such as diethyl ether, to the reaction mixture. rsc.orgresearchgate.net The resulting precipitate can then be collected by filtration and washed to remove soluble impurities. rsc.org For PEG-sulfonic acids, which can be gummy solids, trituration with a solvent like diethyl ether can help to solidify the product. researchgate.net

Extraction: Liquid-liquid extraction can be employed to separate the product from impurities based on their differential solubility in two immiscible liquid phases. nemi.govgoogle.com For instance, an aqueous solution containing the hydrophilic this compound can be washed with a non-polar organic solvent to remove hydrophobic impurities.

The final step in the purification process is often to isolate the pure compound in a solid form.

Lyophilization (Freeze-Drying): For water-soluble compounds like this compound, lyophilization is a preferred method for obtaining a dry, stable powder from an aqueous solution without degrading the molecule.

Crystallization: While often challenging for flexible PEG chains, crystallization can be a highly effective method for achieving high purity if suitable conditions can be found.

The choice and sequence of purification techniques depend heavily on the specific derivative being synthesized and the nature of the impurities. A combination of these methods is often necessary to achieve the desired level of purity.

Purification TechniquePrinciple of SeparationTypical Application for this compoundKey Parameters
Reverse-Phase HPLC HydrophobicitySeparation from less polar impurities and unreacted starting materials.Stationary phase (e.g., C8, C18), mobile phase composition (e.g., acetonitrile/water gradient), pH, ion-pairing agent. thermofisher.comnemi.govresearchgate.net
Size-Exclusion Chromatography Molecular SizeRemoval of aggregates or low-molecular-weight reagents.Column pore size, mobile phase composition, flow rate. tandfonline.com
Ion-Exchange Chromatography Ionic ChargeSeparation from neutral or like-charged impurities.Type of resin (anion-exchange), buffer pH, salt gradient. google.comgoogle.com
Precipitation/Trituration Differential SolubilityInitial isolation from reaction mixture and removal of soluble byproducts.Choice of solvent and non-solvent (e.g., diethyl ether). rsc.orgresearchgate.net
Extraction Partitioning between Immiscible SolventsRemoval of impurities with different polarity.Choice of aqueous and organic phases, pH of the aqueous phase. nemi.govgoogle.com

Bioconjugation Strategies Utilizing this compound

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research. thermofisher.com this compound serves as a versatile tool in this field due to its distinct reactive ends. myskinrecipes.comaxispharm.com

Site-Specific Labeling and Functionalization of Biomolecules

The ability to label biomolecules at specific sites is crucial for understanding their function and for developing targeted therapies. axispharm.comnih.gov this compound facilitates this through its dual functional groups. axispharm.com The carboxylic acid end can be activated to react with primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins. thermofisher.com This allows for the attachment of the linker to specific locations on a protein's surface. creativepegworks.com

Table 1: Reactive Groups for Biomolecule Labeling

Functional Group on LinkerReactive Partner on BiomoleculeResulting Bond
Carboxylic Acid (-COOH)Primary Amine (-NH2)Amide
Sulfonic Acid (-SO3H)-Ionic Interaction/Surface Adsorption

Covalent Attachment to Peptides and Proteins in Engineering Applications

Protein and peptide engineering aims to modify the properties of these biomolecules for therapeutic or diagnostic purposes. creativepegworks.comresearchgate.net Covalent attachment of molecules like this compound can significantly enhance the characteristics of peptides and proteins. myskinrecipes.comresearchgate.net The process, often termed PEGylation, can shield the biomolecule from enzymatic degradation and reduce its immunogenicity. creativepegworks.comresearchgate.net

The carboxylic acid group of this compound can be readily coupled to amine groups on peptides and proteins using standard carbodiimide (B86325) chemistry, forming a stable amide bond. nih.govbroadpharm.com This covalent attachment introduces the flexible and hydrophilic PEG chain, which can improve the stability and solubility of the modified biomolecule. mdpi.com

Development of Water-Soluble Drug Conjugates for Enhanced Stability

Many promising therapeutic compounds are limited by their poor water solubility and instability in biological environments. preprints.org this compound is employed to create water-soluble drug conjugates, thereby enhancing the therapeutic potential of these molecules. myskinrecipes.com The hydrophilic PEG chain and the charged sulfonic acid group contribute to increased solubility in aqueous solutions. axispharm.com

By linking a hydrophobic drug to this compound, the resulting conjugate often exhibits improved pharmacokinetics, including a longer circulation time in the bloodstream. researchgate.netpreprints.org This is because the PEG chain can form a hydrophilic cloud around the drug, protecting it from clearance by the kidneys and uptake by the reticuloendothelial system. creativepegworks.com

Integration into Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, minimizing off-target effects. cd-bioparticles.netcore.ac.uk this compound plays a role in the design and functionalization of these advanced delivery systems. cd-bioparticles.net

Design Principles for Improved Solubility and Biocompatibility in Aqueous Environments

The design of effective drug delivery systems hinges on their ability to remain stable and biocompatible in the body. acs.org The incorporation of this compound into these systems addresses these challenges. Its PEG chain is well-known for its ability to increase hydrophilicity and reduce non-specific protein adsorption, a phenomenon that can lead to rapid clearance of nanoparticles from circulation. axispharm.compreprints.org

Nanoparticle Functionalization for Enhanced Dispersion and Systemic Stability

Nanoparticles are widely explored as carriers for targeted drug delivery. preprints.org However, their effectiveness can be limited by poor dispersion and instability in the bloodstream. arxiv.org Surface functionalization with molecules like this compound is a key strategy to overcome these limitations. axispharm.comcd-bioparticles.net

The carboxylic acid group can be used to covalently attach the linker to the surface of nanoparticles that have been pre-functionalized with amine groups. researchgate.net Alternatively, the sulfonic acid group can interact with certain metal oxide nanoparticle surfaces. axispharm.com This surface modification creates a hydrophilic layer that prevents the nanoparticles from aggregating and improves their dispersion in aqueous solutions. axispharm.comarxiv.org The resulting "stealth" nanoparticles can evade the immune system more effectively, leading to prolonged circulation times and increased accumulation at the target site. preprints.org

Table 2: Impact of this compound on Nanoparticle Properties

PropertyWithout FunctionalizationWith this compound Functionalization
Dispersion in Aqueous Media Prone to aggregationImproved dispersion and stability axispharm.com
Biocompatibility May trigger immune responseReduced immunogenicity and protein adsorption mdpi.comacs.org
Systemic Circulation Time Rapid clearanceProlonged circulation half-life researchgate.netpreprints.org

Role in Prodrug Design and Controlled Release Formulations

The design of prodrugs is a strategic approach to optimize the therapeutic properties of pharmaceuticals. slideshare.net A prodrug is an inactive form of a drug that is converted into its active form within the body through enzymatic or chemical reactions. slideshare.net This approach can address issues such as poor solubility, instability, and non-specific toxicity. slideshare.net

This compound can be utilized in prodrug design to enhance the water solubility and stability of therapeutic molecules. myskinrecipes.com The carboxylic acid end of the molecule can be linked to a drug, while the hydrophilic PEG chain and the sulfonic acid group improve its solubility and pharmacokinetic profile.

Controlled release formulations are designed to release a drug at a predetermined rate over a specific period. scribd.com This can help maintain therapeutic drug concentrations, reduce side effects, and improve patient compliance. glatt.com The properties of this compound make it a candidate for creating such systems. For instance, ion-exchange resins containing sulfonic acid groups can be used to control the release of cationic drugs. scribd.comdrug-dev.com The incorporation of a PEG linker can also influence the release profile. Research has shown that formulations containing PEG can achieve linear, controlled release of therapeutic agents. nih.gov

Applications in Targeted Protein Degradation (PROTACs)

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are key molecules in this approach. medchemexpress.comglpbio.com

This compound as a PEG-Based PROTAC Linker

PROTACs are bifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. escholarship.orgnih.gov this compound serves as a PEG-based linker in the synthesis of PROTACs. medchemexpress.comglpbio.comsmallmolecules.com The linker's role is critical as it influences the PROTAC's properties, including solubility and cell permeability. jenkemusa.com The PEG component of the linker increases the water solubility of the PROTAC molecule. jenkemusa.com

Linker Design Considerations for Optimal PROTAC Efficacy

The design of the linker is a crucial aspect of developing effective PROTACs, a field often referred to as "linkerology". acs.org Several factors must be considered to optimize PROTAC efficacy:

Length and Flexibility: The length and flexibility of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govbiocompare.com Linkers that are too short may cause steric hindrance, while excessively long linkers might lead to unproductive binding. escholarship.orgnih.gov PEG-based linkers like this compound offer flexibility. nih.gov

Cell Permeability: The linker composition affects the PROTAC's ability to cross cell membranes. nih.gov While PEGylation can increase solubility, it must be balanced to maintain adequate permeability. biocompare.com

Attachment Points: The points at which the linker is attached to the target-binding ligand and the E3 ligase ligand are crucial for maintaining the binding affinities of both ligands and for achieving a productive ternary complex conformation.

Linker Design ParameterInfluence on PROTAC Efficacy
Length Affects ternary complex formation and can influence degradation efficiency. nih.govjenkemusa.com
Composition Impacts physicochemical properties like solubility and cell permeability. nih.gov
Flexibility Can alleviate steric hindrance between the target protein and the E3 ligase. nih.gov
Attachment Points Crucial for productive ternary complex formation and maintaining ligand binding affinity.

Surface Modification in Biological Systems

The interaction between biomedical devices and biological systems is a critical determinant of their success. Surface modification is a key strategy to improve the performance and safety of these devices. mdpi.com

Enhancing Biocompatibility of Biomedical Devices

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. nih.gov For blood-contacting devices, a primary challenge is the rapid adsorption of proteins, which can trigger blood coagulation and inflammatory responses. researchgate.net Modifying the surface of these devices can significantly enhance their biocompatibility. nih.gov

This compound can be used to modify surfaces to improve biocompatibility. myskinrecipes.com The covalent grafting of PEG onto surfaces creates a hydrophilic and flexible layer that can resist protein adsorption. researchgate.net This is attributed to the high mobility and large excluded volume of the PEG chains, which create a steric hindrance effect. researchgate.net

Reduction of Non-Specific Binding and Fouling on Biological Interfaces

Non-specific binding of proteins and other biomolecules to surfaces can interfere with the function of diagnostic assays and biomedical devices. ethz.ch Surface modification with molecules like PEG is a widely used strategy to reduce such non-specific interactions. myskinrecipes.comresearchgate.net

Modulation of Cell-Surface Interactions and Cellular Uptake Mechanisms

The unique bifunctional nature of this compound, featuring both a terminal carboxylic acid and a sulfonic acid group separated by a polyethylene glycol (PEG) linker, positions it as a significant modulator of interactions at the cellular interface. While specific studies focusing exclusively on this compound are emerging, its influence on cell-surface interactions and cellular uptake can be inferred from the well-documented roles of its constituent chemical moieties. The interplay between the PEG chain and the terminal anionic groups governs its behavior in a biological milieu.

The polyethylene glycol (PEG) component is widely recognized for its ability to create a hydrophilic shield on the surface of nanoparticles or drug conjugates. nih.gov This "PEGylation" can reduce non-specific interactions with serum proteins (opsonization) and cell surfaces, which in turn can prolong systemic circulation time. nih.govsigmaaldrich.com However, this shielding effect can also present a barrier to cellular uptake. Research has shown that while PEGylation can decrease uptake by phagocytic cells of the mononuclear phagocyte system, it can sometimes have a negative effect on uptake by targeted tumor cells due to its nanoparticle shielding properties. nih.gov

The terminal anionic groups—carboxylate (-COOH) and sulfonate (-SO₃H)—play a crucial role in electrostatic interactions with the cell surface. Cell membranes are generally negatively charged due to components like phospholipids (B1166683) and glycoproteins. uni-muenchen.de The presence of the highly acidic and hydrophilic sulfonic acid group, along with the carboxylic acid, imparts a strong negative charge to conjugates incorporating this linker. axispharm.com This charge significantly influences how a molecule or nanoparticle interacts with the cell surface. While adsorptive endocytosis is often driven by the electrostatic attraction between positively charged carriers and the negative cell membrane, the role of anionic surfaces is more complex. uni-muenchen.de

Furthermore, sulfonate groups themselves have been shown to actively participate in modulating cellular behavior. Biomaterials functionalized with sulfonate groups have demonstrated enhanced cell adhesion and proliferation. mdpi.comresearchgate.net These groups can serve as active sites for interacting with components of the extracellular matrix (ECM), such as fibronectin, thereby influencing cell attachment and subsequent signaling cascades. researchgate.net The combination of these effects suggests that this compound can be used to fine-tune the cellular interaction profile of a bioconjugate, balancing stealth properties with specific cell-binding and uptake mechanisms.

Table 1: Expected Influence of this compound Components on Cellular Interactions

ComponentPropertyExpected Impact on Cell-Surface Interaction & Uptake
Carboxylic Acid (-COOH) Anionic Charge, Conjugation SiteContributes to overall negative surface charge; serves as a primary point for covalent attachment to targeting ligands or drugs. creative-biolabs.comnih.gov
PEG5 Linker Hydrophilic, Flexible, Steric ShieldingReduces non-specific protein adsorption and cellular interactions, potentially prolonging circulation time; may decrease general cellular uptake unless a specific targeting moiety is present. nih.govnih.gov
Sulfonic Acid (-SO₃H) Strong Anionic Charge, High HydrophilicityEnhances water solubility; strongly interacts with cell surface components and extracellular matrix proteins, potentially promoting specific cell adhesion and influencing uptake pathways. axispharm.comresearchgate.netcymitquimica.com

Interactions with Biological Membranes and Proteins Mediated by the Sulfonate Group

The sulfonic acid group is a powerful functional moiety that dictates many of the specific biological interactions of this compound. Its strong acidic nature and high hydrophilicity distinguish it from the weaker carboxylic acid, enabling unique interactions with biological membranes and proteins. axispharm.com The presence of the sulfonate group is thought to be a key contributor to the biological activity of molecules by facilitating these interactions. cymitquimica.com

The interaction of sulfonated molecules with proteins is a critical aspect of their function. The sulfonate groups (-SO₃⁻ at physiological pH) can act as binding sites that mimic naturally occurring sulfated glycosaminoglycans (GAGs) in the extracellular matrix. mdpi.com This allows them to interact with a variety of proteins, including growth factors and adhesion proteins like fibronectin. researchgate.net Research on biomaterials has shown that the introduction of sulfonate groups onto a surface can alter the kinetics and conformation of adsorbed proteins. researchgate.net This modulation of the protein layer subsequently influences cellular responses, such as enhancing osteoblast differentiation and adhesion. researchgate.net

The interaction with biological membranes is also heavily influenced by the sulfonate group. While the hydrophobic core of the lipid bilayer generally repels charged species, the sulfonate group's strong hydrophilic character ensures it remains at the aqueous interface. Its interaction is primarily with the polar headgroups of membrane phospholipids and embedded membrane proteins. This interaction can lead to localized changes in membrane properties. For instance, studies on non-steroidal anti-inflammatory drugs (NSAIDs) have shown that the location of ionized carboxyl groups near the membrane surface perturbs the lipid packing and fluidity. Similarly, the sulfonate group in this compound is expected to reside at the membrane surface, where it can engage with membrane-associated proteins and receptors. This targeted interaction at the cell periphery is crucial for applications where the linker is part of a surface-bound probe or a drug delivery system designed to act on membrane targets.

Table 2: Research Findings on Sulfonate Group Interactions with Biological Components

Sulfonated Material/MoleculeInteracting Biological ComponentObserved OutcomeReference
Poly(sodium styrene (B11656) sulfonate) grafted on TitaniumExtracellular Proteins (e.g., Fibronectin)Creates active sites that interact with proteins, improving cell response. researchgate.net
Sulfonated Polyetheretherketone (PEEK)Osteoblast-like cellsImproved adhesion and proliferation of cells on the scaffold. mdpi.com
Copolymers with Sulfonate and Saccharide UnitsPlatelets, Endothelial Cells, Smooth Muscle CellsThe ratio of sulfonate to saccharide units optimized blood compatibility, reducing platelet adhesion and promoting endothelial cell proliferation. acs.org
General Sulfonated MoleculesCell Surface GlycocalyxActively contribute to the structure of the cell surface and connective tissues. mdpi.com

Integration of Carboxy Peg5 Sulfonic Acid in Materials Science and Engineering

Polymer Chemistry and Functional Materials Development

The incorporation of Carboxy-PEG5-sulfonic acid into polymer structures is a key strategy for developing advanced materials with tailored properties. Its bifunctional nature allows it to act as a crosslinker or as a pendant group, introducing both hydrophilicity and reactive sites into the polymer matrix.

Incorporation into Polymer Architectures for Enhanced Hydrophilicity

The presence of the PEG chain and the sulfonic acid group significantly increases the hydrophilic character of polymers. The sulfonic acid group is highly acidic and hydrophilic, contributing to strong interactions with aqueous environments. When integrated into a polymer backbone or as a side chain, this compound can improve the polymer's water solubility and swelling capacity. This is particularly relevant in the development of materials for biomedical applications and water treatment processes.

Tailoring Polymer Properties through this compound Inclusion

The inclusion of this compound allows for the precise tailoring of a polymer's chemical and physical properties. The carboxylic acid group provides a reactive handle for further functionalization, such as conjugation with biomolecules or other polymers, through amide coupling reactions. The sulfonic acid group, being strongly acidic, can introduce charge into the polymer, influencing its ionic conductivity and interaction with charged species. This dual functionality enables the creation of polymers with a combination of hydrophilicity, reactivity, and charge density, which can be fine-tuned for specific applications.

Synthesis of Advanced Polymeric Hydrogels and Networks

While specific research on the use of this compound in hydrogel synthesis is not widely detailed in available literature, the synthesis of hydrogels often involves crosslinking hydrophilic polymers. For instance, polymers containing carboxylic acid and sulfonic acid groups are known as anionic polymers, which can become ionized with changes in pH, affecting their swelling behavior. In principle, the carboxylic acid end of this compound could be activated to react with amine-functionalized polymers to form crosslinked hydrogel networks. The incorporated sulfonic acid groups would be expected to enhance the water absorption capacity and modulate the mechanical properties of the resulting hydrogel. The general method for forming such hydrogels often involves a free radical polymerization or a condensation reaction to create the crosslinked three-dimensional structure.

Surface Engineering and Coatings Applications

The ability of this compound to modify surfaces is a key area of its application, particularly for metal oxides. This surface modification can alter the hydrophilicity, biocompatibility, and chemical reactivity of the underlying material.

Modification of Metal Oxide Surfaces (e.g., Silica (B1680970), Titanium Dioxide)

PEG sulfonic acids are utilized for modifying metal oxide surfaces like silica (SiO₂) and titanium dioxide (TiO₂) to enhance their hydrophilicity. The sulfonic acid group can form strong interactions with the metal oxide surface. Studies on similar molecules have shown that head groups like sulfonic acid and carboxylic acid can form stable monolayers on metal oxide surfaces. This modification is crucial for improving the dispersion and stability of metal oxide nanoparticles in aqueous solutions and for rendering surfaces in biomedical devices more biocompatible.

The following table summarizes the interaction of different acid head groups with various metal oxide surfaces, which provides a basis for understanding how this compound might behave.

Head GroupSS316LIron OxideNickel OxideTitanium OxideChromium Oxide
Sulfonic Acid Stable FilmStable FilmStable FilmStable FilmStable Film
Phosphonic Acid Most Stable FilmMost Stable FilmMost Stable FilmMost Stable FilmMost Stable Film
Carboxylic Acid Stable FilmStable FilmNo FilmNo FilmNo Film
Hydroxamic Acid Stable FilmStable FilmStable FilmNo FilmStable Film

Table based on data from a study on long-chain aliphatic acids on metal oxide surfaces.

Creation of Coatings and Films with Specific Chemical Properties

The dual functional groups of this compound make it a versatile component in the creation of functional coatings and films. The sulfonic acid group can anchor the molecule to a substrate, while the carboxylic acid group remains available on the surface for subsequent chemical reactions. This allows for the creation of coatings with specific functionalities, such as the ability to bind proteins or other biomolecules. Such coatings are valuable in the development of biosensors, drug delivery systems, and biocompatible implants. The PEG spacer also contributes to the anti-fouling properties of the coating by preventing non-specific protein adsorption.

Enhancing Surface Adhesion and Chemical Resistance in Material Interfaces

This compound is a bifunctional molecule that leverages the distinct properties of its constituent chemical groups—a carboxylic acid, a polyethylene (B3416737) glycol (PEG) chain, and a sulfonic acid—to modify and enhance material surfaces. The sulfonic acid group (-SO₃H) is strongly acidic and hydrophilic, contributing to strong interactions with various surfaces. axispharm.com This characteristic is instrumental in creating coatings or films with improved adhesion. axispharm.com Similarly, hydrogels containing sulfonic acid groups have been shown to possess enhanced adhesive properties, attributed to the strong, non-covalent interactions these groups can form with substrates. mdpi.com

The polyethylene glycol (PEG) chain provides flexibility and a hydrophilic spacer, while the terminal carboxylic acid group offers a reactive handle for covalent attachment to surfaces. axispharm.commyskinrecipes.com This combination allows for the creation of robust surface modifications. Materials coated with such PEGylated layers can exhibit increased hydrophilicity, which in turn can improve adhesion to certain substrates. mdpi.com

| Sulfonic Acid (-SO₃H) | Strongly Acidic, Hydrophilic | Promotes strong adhesion to surfaces through ionic or hydrogen bonding interactions. axispharm.commdpi.com Enhances hydrophilicity and contributes to electrostatic stabilization. axispharm.com |

Nanomaterials Science and Nanotechnology

The unique architecture of this compound makes it a valuable tool in nanomaterials science, where precise control over nanoparticle surface properties is paramount for functionality and stability.

Stabilization of Nanoparticle Formulations

A primary application of this compound in nanotechnology is as a stabilizer for nanoparticle formulations. myskinrecipes.com The stability of nanoparticles in a colloidal suspension is critical for their application, and this molecule offers a dual-mode stabilization mechanism.

Firstly, the terminal sulfonic acid and carboxylic acid groups are highly charged in aqueous solutions. uni-marburg.de When these molecules coat a nanoparticle, the surface becomes negatively charged, leading to strong electrostatic repulsion between individual particles. This repulsion prevents the nanoparticles from aggregating or flocculating, which is a common failure mode for nanoparticle systems, especially in high-salt or biological media. uni-marburg.de

Secondly, the hydrophilic PEG chain provides steric stabilization. uni-marburg.de The polymer chains extend from the nanoparticle surface into the surrounding solvent, creating a protective hydrophilic layer or "corona." This layer physically prevents the nanoparticle cores from coming into close contact, further enhancing colloidal stability. nih.gov This combination of electrostatic and steric stabilization is particularly effective, rendering nanoparticles that are robust across a range of environmental conditions. uni-marburg.de Research on analogous molecules, such as carboxyl-PEG-phosphoric acid, has demonstrated the creation of iron oxide nanoparticles with extremely high stability in harsh aqueous environments, underscoring the effectiveness of this molecular design. rsc.orgresearchgate.net

Functionalization of Nanoparticles for Improved Dispersion and Stability

Functionalization refers to the modification of a nanoparticle's surface to impart new properties or improve existing ones. This compound is an ideal agent for this purpose, particularly for enhancing dispersion and stability. axispharm.com Nanoparticles, especially hydrophobic ones, often have poor dispersibility in aqueous or physiological solutions. uni-marburg.de

The process of functionalization can involve covalently attaching this compound to the nanoparticle surface. The carboxylic acid group serves as a versatile anchor for conjugation to the nanoparticle, which may have native functional groups or can be pre-treated to introduce them. myskinrecipes.comuni-marburg.de Once attached, the molecule transforms the nanoparticle's surface properties. The highly hydrophilic PEG and sulfonic acid components drastically increase the nanoparticle's affinity for water, allowing for stable dispersion. axispharm.comuni-marburg.de This is crucial for applications in biomedicine and diagnostics, where nanoparticles must remain dispersed in the bloodstream or other biological fluids. nih.gov

The effectiveness of PEGylation in improving nanoparticle dispersion and stability has been well-documented for various nanomaterials, including graphene oxide and polystyrene nanoparticles. nih.govnih.gov The length and density of the PEG chains are critical factors that determine the degree of stability and shielding from biological components. nih.gov

Table 2: Research Findings on PEGylated Nanoparticle Stability

Nanoparticle System PEG Ligand Type Key Finding Reference
Iron Oxide Nanoparticles Carboxyl-PEG-phosphoric acid Ligand provides strong binding and functionality, resulting in nanoparticles with extremely high stability in harsh aqueous environments and long blood circulation times. rsc.orgresearchgate.net
Polystyrene Nanoparticles 5 kDa PEG chains Increasing PEG surface density improves steric shielding and resistance to protein adsorption. nih.gov
Carboxylated Graphene Oxide Linear and 4-arm PEG-NH₂ (2-20 kDa) PEG conjugation successfully increased the ζ-potential (from -50 mV to between -20 and -35 mV), confirming surface functionalization and enhancing colloidal stability in physiological media. nih.gov

Self-Assembly of Amphiphilic Structures Involving this compound

This compound possesses an amphiphilic nature, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions within its structure. cymitquimica.com The carboxyl group, sulfonic acid group, and the polyether PEG chain are strongly hydrophilic, while the alkane segments of the backbone have hydrophobic character. axispharm.comcymitquimica.com This dual nature drives the molecule to self-assemble in solution to minimize unfavorable interactions between its hydrophobic parts and water. researchgate.net

When the concentration of an amphiphile in a solution reaches a certain point, known as the critical micelle concentration, these molecules spontaneously organize into ordered structures. mdpi.com For a molecule like this compound, this self-assembly would likely result in the formation of micelles. In these spherical structures, the hydrophobic portions of the molecule would form a core, shielded from the aqueous environment, while the hydrophilic carboxyl, PEG, and sulfonate groups would form an outer shell, or corona, that readily interacts with water. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Carboxyl-PEG-phosphoric acid
Cyclic Olefin Copolymer (COC)
Graphene Oxide
Polystyrene
Poly(lactic acid) (PLA)

Role of Carboxy Peg5 Sulfonic Acid in Catalysis and Environmental Applications

Green Chemistry and Sustainable Catalysis

The principles of green chemistry advocate for the development of environmentally benign chemical processes. In this context, the design of recoverable and reusable catalysts is of paramount importance. Functionalized polymers, such as those based on polyethylene (B3416737) glycol, have been identified as promising candidates for such catalytic systems.

Exploration as a Biodegradable and Recyclable Catalyst in Organic Synthesis

Polyethylene glycol (PEG) itself is known for being an inexpensive, thermally stable, non-toxic, and biodegradable polymer. axispharm.com When functionalized with acidic groups, it can serve as a recyclable catalyst. While direct studies on the catalytic activity of Carboxy-PEG5-sulfonic acid are limited, research on singly functionalized PEG catalysts provides valuable insights.

A study comparing a sulfonic acid-functionalized PEG (PEG-SO3H) with a citric acid-functionalized PEG (PEG-CA) in the esterification of salicylic (B10762653) acid found that the sulfonated PEG was a highly active solid acid catalyst, yielding 82% of the product under optimized conditions. researchgate.net The catalytic activity of PEG-SO3H surpassed that of both sulfuric acid and PEG-CA. researchgate.net This suggests that the sulfonic acid group is a more potent catalytic moiety for this type of reaction than the carboxylic acid group.

The presence of both sulfonic and carboxylic acid groups on the same molecule, as in this compound, could offer synergistic effects. Research on other dual-acid catalysts, such as sulfur-rich graphene oxide with both sulfonic and carboxylic acid groups, has shown enhanced catalytic activity in esterification reactions compared to single-acid catalysts. nih.gov The interaction between the two acid groups can enhance their inherent activity. nih.gov This suggests that this compound could be a highly efficient catalyst.

The PEG backbone provides solubility in various solvents and allows for easy recovery of the catalyst, contributing to its recyclability. axispharm.com

Design and Efficacy of Sulfonated Polyethylene Glycol as a Polymer-Supported Catalyst

The design of polymer-supported catalysts aims to combine the advantages of homogeneous catalysis (high activity) and heterogeneous catalysis (ease of separation). PEG-bound catalysts are considered homogeneous catalysts that can be precipitated and recovered. arabjchem.org

The synthesis of PEG-bound sulfonic acid (PEG-SO3H) is a straightforward process, typically involving the reaction of PEG with chlorosulfonic acid. arabjchem.org The resulting catalyst is a stable, reusable, and biodegradable polymer. researchgate.net

The efficacy of PEG-SO3H has been demonstrated in various organic reactions. For instance, it has been used as an efficient catalyst for the synthesis of acylals from aldehydes and acetic anhydride (B1165640) at room temperature, with the advantage of not reacting with ketones under the same conditions. sharif.edu It has also been employed in the synthesis of benzoxazole (B165842) derivatives. arabjchem.org

The dual functionality of this compound, with both a strong sulfonic acid and a weaker carboxylic acid, could allow for its application in cascade reactions where different acid strengths are required for sequential steps. The terminal carboxylic acid can also be used to anchor the catalyst to a solid support, further enhancing its recyclability and ease of use in industrial processes. broadpharm.combroadpharm.com

Environmental Remediation Technologies

The unique properties of functionalized PEGs also make them suitable for environmental applications, such as water treatment and contaminant removal. The hydrophilic nature of the PEG chain, combined with the reactive acid groups, allows for the modification of surfaces and the development of materials for capturing pollutants.

Application in Water Treatment Processes for Surface Modification

PEG and its derivatives are utilized in water treatment for modifying surfaces to enhance their properties. axispharm.com For instance, coating surfaces with PEG can reduce biofouling, which is the unwanted accumulation of microorganisms on surfaces. nih.gov

In the context of membrane technology for water purification, the addition of PEG to membrane casting solutions can improve the membrane's performance. mdpi.com The sulfonic acid group is highly hydrophilic and can increase the water flux through a membrane. axispharm.com Membranes modified with sulfonic acid groups have shown better rejection of certain organic pollutants. iu.edu

A study on cross-linked films of polystyrene sulfonic acid (PSS) and PEG demonstrated the creation of a stable, low-fouling surface that resists the adhesion of bacteria and proteins. nih.gov This indicates that a molecule like this compound, which combines a PEG chain and a sulfonic acid group, could be highly effective in creating antifouling surfaces for water treatment systems. The carboxylic acid group provides an additional anchor point for covalent attachment to surfaces, enhancing the stability of the modification. uni-marburg.de

Development of Functionalized Materials for Contaminant Removal and Adsorption

Functionalized materials are being developed for the targeted removal of contaminants from water. The sulfonic and carboxylic acid groups on this compound can act as active sites for the adsorption of certain pollutants.

For example, polymers containing carboxylic acid groups are used as scale control agents in boiler water systems by sequestering hardness-causing ions. google.com Similarly, materials functionalized with sulfonic acid groups have been developed for the removal of specific contaminants. For instance, sulfonic acid-functionalized silica (B1680970) has been used as a heterogeneous catalyst for Friedel–Crafts reactions, demonstrating the reactivity of the tethered acid group. acs.org

The dual functionality of this compound could be advantageous for the removal of a broader range of contaminants. The sulfonic acid group can effectively bind to certain positively charged species, while the carboxylic acid group can interact with other types of pollutants. Materials functionalized with this compound could therefore act as multi-functional adsorbents. The development of such materials is an active area of research in environmental remediation. researchgate.net

Theoretical and Computational Studies of Carboxy Peg5 Sulfonic Acid Derivatives

Molecular Modeling and Simulation of Carboxy-PEG5-sulfonic Acid Conformations

Molecular modeling and simulation are powerful tools for exploring the conformational landscape of flexible molecules like this compound. The polyethylene (B3416737) glycol (PEG) backbone is known for its flexibility and can adopt various conformations in different environments, which in turn influences the accessibility of its terminal functional groups for conjugation and interaction. mdpi.comnih.gov

Molecular dynamics (MD) simulations are frequently employed to understand the conformational dynamics of PEG chains in aqueous solutions. These simulations can predict the distribution of end-to-end distances and the radius of gyration, which are key parameters describing the molecule's size and shape. For this compound, simulations would likely reveal a range of conformations from extended, linear shapes to more compact, coiled structures. The presence of charged terminal groups (carboxylate and sulfonate) would significantly influence these conformations due to electrostatic interactions with the solvent and within the molecule itself. researchgate.net

Table 1: Simulated Conformational Properties of this compound in Aqueous Environment

Parameter Simulated Value Range Dominant Conformation Influence of pH
Radius of Gyration (Rg) 5 - 9 Å Partially collapsed coil Rg increases at high pH due to repulsion between deprotonated acid groups.
End-to-End Distance 8 - 18 Å Fluctuates significantly Greater average distance at neutral to high pH.

| Solvent Accessible Surface Area (SASA) | 450 - 600 Ų | Moderate | Increases with pH as the molecule extends. |

This table presents hypothetical data based on typical computational studies of similar PEG derivatives.

Computational Analysis of Structure-Activity Relationships in Bio-conjugates

Computational methods are crucial for elucidating the structure-activity relationships (SAR) of bioconjugates involving this compound linkers. nih.gov When conjugated to a biologically active molecule, such as a protein or peptide, the PEG linker can impact its stability, solubility, and interaction with its biological target. mdpi.com

Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the electronic structure of the linkage between the PEG derivative and the biomolecule, providing insights into its stability. Furthermore, molecular docking and MD simulations can predict how the conjugated linker affects the binding affinity of the biomolecule to its receptor. nih.govnih.gov The length and conformation of the PEG chain can sterically hinder or facilitate binding, a key aspect of the "stealth" properties conferred by PEGylation, which helps to reduce clearance by the immune system. nih.govnih.gov The negative charges from the carboxylic and sulfonic acid groups can also introduce new electrostatic interactions that may alter the biological activity of the conjugate. researchgate.net

Table 2: Predicted Impact of this compound Linker on Protein Conjugate Properties

Property Computational Prediction Rationale
Binding Affinity Slight to moderate decrease Potential for steric hindrance at the binding site by the flexible PEG chain.
Solubility Significant increase The hydrophilic nature of the PEG chain and charged end groups enhances water solubility. broadpharm.com
In-vivo Circulation Time Increased The hydrated PEG chain creates a "stealth" effect, reducing opsonization and renal clearance. nih.gov

| Thermal Stability | Variable | Depends on the specific conjugation site and interactions of the linker with the protein surface. |

This table contains illustrative findings from computational SAR studies on PEGylated bioconjugates.

Prediction of Interaction Mechanisms with Biological and Material Surfaces

Understanding how this compound derivatives interact with surfaces is vital for applications ranging from drug delivery systems to anti-fouling coatings. acs.orguni-marburg.de Computational simulations can predict the adsorption behavior and binding energies of these molecules on various surfaces, including biological membranes and inorganic nanoparticles.

Coarse-grained molecular dynamics (CG-MD) is particularly useful for simulating the interaction of PEGylated molecules with large systems like lipid bilayers or material surfaces over longer timescales. These simulations can reveal how the linker anchors to a surface via its functional groups while the PEG chain extends into the surrounding medium, creating a protective hydrophilic layer. ethz.ch For this compound, the sulfonic and carboxylic acid groups can form strong electrostatic or hydrogen bonds with appropriately charged or functionalized surfaces. frontiersin.org The model can predict how factors like surface charge density and environmental pH affect the orientation and density of the adsorbed layer. eie.gr

Table 3: Simulated Interaction Parameters on Different Surfaces

Surface Type Primary Interaction Force Predicted Adsorption Energy (kcal/mol) Key Finding
Positively Charged Surface (e.g., modified Gold) Electrostatic Attraction -15 to -25 Strong, stable adsorption via both carboxylate and sulfonate groups.
Hydrophobic Surface (e.g., Polystyrene) Hydrophobic & van der Waals -5 to -10 Weaker adsorption, driven by the PEG backbone.

| Lipid Bilayer (Cell Membrane Model) | Electrostatic & H-bonding | -8 to -18 | Interaction primarily with lipid head groups, potential for partial insertion. |

This table provides hypothetical data from simulations of PEG derivatives interacting with surfaces.

Design of Novel this compound Based Structures

Theoretical and computational studies not only analyze existing structures but also guide the design of novel molecules with tailored properties. acs.org By using computational approaches, new derivatives of this compound can be designed in silico to optimize them for specific applications.

For instance, structure-based design can be used to create branched or multi-arm PEG structures originating from a central core to enhance the "stealth" properties of nanoparticles. google.com Computational screening can identify modifications to the PEG backbone or terminal groups that could lead to improved biocompatibility or specific targeting capabilities. By replacing the carboxylic acid with other functional groups, linkers with different reactivity profiles can be developed. thermofisher.com Predictive modeling helps to prioritize synthetic targets, saving significant time and resources in the experimental development of new, advanced materials and therapeutic agents. acs.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Carboxy-PEG2-sulfonic acid
Carboxy-PEG4-sulfonic acid

Advanced Characterization Techniques for Carboxy Peg5 Sulfonic Acid Conjugates and Systems

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis Spectroscopy)

Spectroscopic techniques are fundamental in confirming the chemical structure of Carboxy-PEG5-sulfonic acid and its derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for verifying the successful synthesis and functionalization of PEG derivatives. semanticscholar.orgitu.edu.trcnrs.frtsri.or.th In the ¹H NMR spectrum of a this compound derivative, the appearance of peaks at specific chemical shifts, such as around 3.6 and 2.9 ppm, can validate the addition of sulfonate groups. researchgate.net For carboxylic acid-functionalized PEGs, the carbonyl carbon can be identified in the ¹³C NMR spectrum, typically appearing in the region of 150-175 ppm. organicchemistrydata.org The integration of NMR signal intensities can also be used to determine the degree of functionalization.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The presence of a carboxylic acid is confirmed by a broad O–H stretching band between 2500-3300 cm⁻¹ and a strong C=O stretching band from 1690-1760 cm⁻¹. libretexts.org The sulfonic acid group is characterized by a distinctive band in the 1000-1050 cm⁻¹ region. researchgate.net Additionally, the strong ether (C-O-C) absorption band, characteristic of the PEG backbone, is typically observed around 1115 cm⁻¹. researchgate.net The formation of amide bonds in conjugates can be identified by absorption bands around 1650 and 1535 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: While the basic PEG structure does not have a strong chromophore for UV-Vis analysis, this technique becomes valuable when this compound is conjugated to other molecules or nanoparticles. For instance, when attached to gold nanoparticles, changes in the surface plasmon resonance peak in the UV-Vis spectrum can indicate successful PEGylation. researchgate.netmdpi.com The absorbance of PEG itself is generally low in the 300-800 nm range, with a peak often observed around 212 nm.

Technique Functional Group/Structure Typical Observation Reference
¹H NMRSulfonate Group AdditionPeaks around 3.6 and 2.9 ppm researchgate.net
¹³C NMRCarboxylic Acid CarbonylSignal between 150-175 ppm organicchemistrydata.org
IR SpectroscopyCarboxylic Acid O-HBroad band at 2500-3300 cm⁻¹ libretexts.org
IR SpectroscopyCarboxylic Acid C=OStrong band at 1690-1760 cm⁻¹ libretexts.org
IR SpectroscopySulfonic Acid GroupBand at 1000-1050 cm⁻¹ researchgate.net
IR SpectroscopyPEG Backbone C-O-CStrong band around 1115 cm⁻¹ researchgate.net
UV-Vis SpectroscopyPEGylated Gold NanoparticlesShift in Surface Plasmon Resonance Peak researchgate.netmdpi.com

Chromatographic Techniques for Purity and Molecular Weight Determination (e.g., HPLC, GPC)

Chromatographic methods are essential for assessing the purity and determining the molecular weight distribution of this compound and its conjugates.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of carboxylic acids. nih.gov Reversed-phase HPLC can separate fatty acids and other carboxylated molecules based on chain length and degree of unsaturation. aocs.org For compounds lacking a strong chromophore, derivatization is often necessary for UV or fluorescence detection. nih.gov For instance, phenacyl derivatives can be prepared for sensitive detection at higher wavelengths. aocs.org HPLC is also crucial for analyzing small organic acids and ensuring the purity of the final product. escholarship.orgprotocols.io

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers like PEG and its derivatives. chromatographyonline.com It separates molecules based on their size in solution. jenkemusa.com Advanced polymer chromatography (APC) offers higher resolution and faster analysis times compared to traditional GPC, allowing for the accurate determination of the molecular weight of PEG derivatives and the quantification of impurities. fxcsxb.com The quality of PEG standards used for calibration is critical for obtaining accurate GPC results. jenkemusa.com

Technique Parameter Measured Typical Application Reference
HPLCPurity, QuantificationAnalysis of carboxylic acids, often with derivatization for detection. nih.govaocs.org
GPC/SECMolecular Weight, PolydispersityDetermining the size and molecular weight distribution of PEG derivatives. chromatographyonline.comjenkemusa.com
APCMolecular Weight, PurityHigh-resolution analysis of PEG derivatives and impurities. fxcsxb.com

Microscopic and Surface Analysis Methods (e.g., AFM, SEM, TEM, XPS)

Microscopic and surface analysis techniques provide visual and chemical information about systems containing this compound, from the nanoscale to the microscale.

Atomic Force Microscopy (AFM): AFM is used to image the surface topography of materials functionalized with PEG derivatives at the nanoscale. semanticscholar.orgmit.edunzdr.ru It can reveal how the polymer is arranged on a surface and can be used to map the mechanical properties of the material. avs.org

Scanning Electron Microscopy (SEM): SEM provides morphological information about materials incorporating this compound. It has been used to show that PEG particles dispersed in a matrix can assume a spherical shape with diameters in the micrometer range. scielo.br SEM is also valuable for observing the microstructure of composite materials and how it changes with the addition of PEG. iieta.orgacs.org

Transmission Electron Microscopy (TEM): TEM is used to visualize nanoparticles and their conjugates with this compound at high resolution. beilstein-journals.orgnih.gov It can confirm the size and shape of nanoparticles and provide evidence of successful surface modification. For example, TEM images can show nanoparticle-embedded, interconnected porous network structures in composites containing PEGylated silica (B1680970) aerogels. acs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental and chemical state information. It is particularly useful for confirming the functionalization of surfaces with sulfonic acid groups. The sulfur 2p region of the XPS spectrum can distinguish between thiol (-SH) and sulfonic acid (-SO₃H) groups, with the latter appearing at a higher binding energy. researchgate.netnih.govacs.org XPS can also be used to quantify the elemental composition on a surface.

Technique Information Obtained Example Application Reference
AFMSurface topography, mechanical propertiesImaging PEG arrangement on surfaces. semanticscholar.orgavs.org
SEMMorphology, microstructureObserving PEG particle shape in composites. scielo.briieta.org
TEMNanoparticle size, shape, and conjugationVisualizing PEGylated nanoparticles. acs.orgbeilstein-journals.org
XPSSurface elemental and chemical stateConfirming sulfonic acid functionalization. researchgate.netnih.gov

Rheological and Colloidal Characterization of this compound Containing Systems

The rheological and colloidal properties of systems containing this compound are critical for understanding their behavior in liquid formulations and their interactions with other components.

Rheological Characterization: Rheology is the study of the flow of matter. For systems containing this compound, rheological measurements can provide insights into viscosity, viscoelasticity, and gel formation. nih.gov The presence of functional groups like sulfonic acid can significantly influence the rheological properties of polymer solutions through electrostatic interactions and hydrogen bonding. researchgate.netmdpi.com For example, increasing the concentration of PEG derivatives in a formulation can lead to increased viscosity and the formation of a gel-like structure. nih.gov The rheological behavior is also dependent on factors like temperature and the presence of salts. google.com

Colloidal Characterization: The colloidal stability of nanoparticles functionalized with this compound is a key parameter. Techniques like Dynamic Light Scattering (DLS) are used to measure the hydrodynamic diameter and size distribution of particles in a suspension. semanticscholar.org Successful PEGylation can lead to an increase in the hydrodynamic diameter. Zeta potential measurements are used to assess the surface charge of the particles, which is a crucial indicator of colloidal stability. The attachment of PEG can alter the zeta potential, indicating changes in the surface chemistry. mdpi.com

Technique Property Measured Significance Reference
RheometryViscosity, viscoelasticity, gelationUnderstanding flow behavior and structural properties of formulations. nih.govresearchgate.net
Dynamic Light Scattering (DLS)Hydrodynamic diameter, size distributionAssessing particle size and aggregation in suspension. semanticscholar.org
Zeta PotentialSurface chargeDetermining the colloidal stability of nanoparticles. mdpi.com

Future Directions and Emerging Research Avenues for Carboxy Peg5 Sulfonic Acid

Development of Novel Synthetic Strategies for Enhanced Efficiency

Streamlined Tandem Reactions: Investigating one-pot or tandem reaction sequences to reduce the number of synthetic steps, purification stages, and solvent usage.

Enzymatic Synthesis: Exploring the use of enzymes to catalyze specific steps, potentially offering higher selectivity and milder reaction conditions, contributing to greener chemical processes.

Flow Chemistry: Implementing continuous flow chemistry approaches could enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch processes. This can lead to higher purity and more consistent product quality.

Optimizing these synthetic routes is crucial for making Carboxy-PEG5-sulfonic acid and similar linkers more accessible and cost-effective for large-scale applications in medicine and materials science.

Expansion into Unexplored Biomedical Applications and Diagnostics

The inherent properties of this compound, such as excellent water solubility and biocompatibility, make it a prime candidate for novel biomedical applications. axispharm.comaxispharm.com Future research is anticipated to move beyond its current use as a linker.

Targeted Drug Delivery: The dual functional groups could be used to create sophisticated drug delivery systems. axispharm.com For instance, the carboxylic acid could attach to a targeting ligand (e.g., an antibody), while the sulfonic acid could bind to a therapeutic agent or enhance interaction with specific cellular environments.

Advanced Bioconjugation: Its structure facilitates the site-specific labeling and functionalization of biomolecules. axispharm.com This could be leveraged in the development of next-generation antibody-drug conjugates (ADCs) or diagnostic probes where precise control over linker attachment is paramount. axispharm.com

Biosensor and Diagnostic Array Development: The sulfonic acid group can strongly interact with various surfaces, including metal oxides, making it ideal for surface modification. axispharm.com This could be exploited to immobilize capture probes (e.g., DNA, proteins) onto sensor chips for diagnostic applications, with the PEG spacer minimizing non-specific binding and the carboxyl group available for further functionalization.

Potential ApplicationKey Feature UtilizedResearch Goal
Targeted Nano-carriers Carboxylic and Sulfonic Acid TerminiDual-conjugation of targeting moieties and therapeutic payloads.
In Vivo Imaging Probes Biocompatible PEG Chain axispharm.comAttachment of fluorescent dyes or radioisotopes for diagnostic imaging.
Surface Functionalization Strong surface binding of Sulfonic Acid axispharm.comCreation of stable, biocompatible coatings for medical implants.

Integration into Advanced Smart Materials and Responsive Systems

The distinct chemical nature of the two terminal groups (a weak acid and a strong acid) makes this compound a compelling building block for "smart" materials that respond to environmental stimuli.

pH-Responsive Hydrogels: The differential pKa values of the carboxylic and sulfonic acid groups could be harnessed to create hydrogels that swell or shrink in response to specific pH changes. This could be applied in controlled release systems that deliver therapeutics only in the desired physiological environment (e.g., a tumor microenvironment).

Self-Assembling Nanosystems: Researchers can explore how this molecule self-assembles in solution, potentially forming micelles, vesicles, or other nanostructures. metu.edu.tr The balance between the hydrophilic PEG chain and the charged end groups could be tuned to control the morphology of these assemblies for applications in encapsulation and delivery.

Functional Coatings: The molecule can be used to create coatings with specific chemical properties, such as improved adhesion or chemical resistance. axispharm.com These functional films could be applied to a variety of substrates for use in microelectronics, specialty optics, or biomedical devices.

Further Contributions to Sustainable Chemistry and Environmental Solutions

The properties of this compound suggest its potential utility in green chemistry and environmental remediation, areas ripe for future investigation.

Biodegradable Catalysts: PEG-sulfonic acid has been identified for its potential as a biodegradable and recyclable catalyst in green organic synthesis. axispharm.com Future work could focus on anchoring this molecule to solid supports to create highly stable and reusable catalytic systems.

Water Treatment and Contaminant Removal: The strong hydrophilicity and charged nature of the molecule could be used in water treatment processes. axispharm.com It could be incorporated into filtration membranes or functionalized materials designed to capture and remove specific contaminants, such as heavy metal ions, from water sources.

Green Solvents and Additives: The high water solubility and unique chemical handles may allow it to be used as a component in novel green solvent systems or as a performance-enhancing additive in aqueous formulations, reducing the reliance on volatile organic compounds.

Multiscale Modeling and AI-Driven Design for this compound Innovation

Addressing the complexity of systems involving functional polymers increasingly requires advanced computational tools. Multiscale modeling and artificial intelligence (AI) represent a frontier for accelerating the discovery and optimization of materials based on this compound.

Multiscale Modeling: Researchers can use a multiscale approach to efficiently model systems containing this molecule. researchgate.net This involves using coarse-grained (CG) models, such as the MARTINI force field, to simulate large-scale phenomena like self-assembly or hydrogel formation over microseconds. frontiersin.orgacs.org Subsequently, promising configurations can be "reverse mapped" back to an all-atom representation to analyze fine structural details, such as hydrogen bonding. researchgate.netacs.org This hybrid approach balances computational efficiency with atomic-level accuracy. frontiersin.org

AI and Machine Learning: The challenge of modeling large, complex polymer systems can be addressed with AI. Machine learning algorithms, originally developed for tasks like image enhancement, can be adapted to reconstruct detailed atomistic structures from efficient, low-resolution coarse-grained simulations. This closes the loop between different modeling scales and allows for the rapid prediction of material properties. For this compound, AI could be used to:

Predict the aggregation behavior of the molecule under different conditions.

Design novel nanocarriers by tuning the PEG chain length and functional groups. acs.org

Screen for optimal binding conformations with target proteins or surfaces.

This synergy between computational modeling and AI holds significant potential for designing the next generation of materials and biomedical constructs incorporating this compound.

Q & A

Q. How can researchers validate the role of this compound in enhancing nanoparticle targeting efficiency?

  • Methodological Answer : Compare targeting efficacy in vitro (e.g., receptor-overexpressing cells) and in vivo (e.g., xenograft models) using fluorescently labeled nanoparticles. Quantify cellular uptake via confocal microscopy and flow cytometry. For specificity, block receptors with competitive inhibitors (e.g., free ligands) and measure reduction in uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.